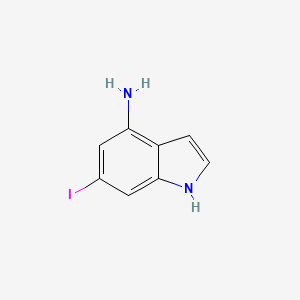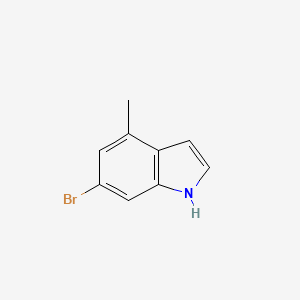
3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Overview
Description
3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a compound that is part of a class of chemicals known as amino acids, which are the building blocks of proteins. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis to protect the amine functionality during chemical reactions.
Synthesis Analysis
The synthesis of related Boc-protected amino compounds has been reported in the literature. For instance, (R)-3-[(tert-Butoxycarbonyl)amino]piperidine was prepared from d-ornithine in a two-step process involving the conversion of N-Boc-protected 3-aminolactams into imido esters by O-alkylation, followed by hydrogenation to amines under mild conditions using a standard hydrogenation catalyst . Similarly, an improved synthesis method for (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid from 3-aminobenzoic acid has been described, which utilizes milder and more selective conditions, including both classical salt resolution and enzymatic approaches to achieve high selectivity .
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids typically includes an amino group protected by the Boc group and a carboxylic acid moiety. The Boc group can be removed under acidic conditions, revealing the free amine which can then participate in further reactions, such as peptide bond formation.
Chemical Reactions Analysis
Boc-protected amino acids can be activated as their active esters in the presence of DMAP with tert-butyl carbonates (BOC-OX), which are prepared in situ by the reaction of X-OH and di-tert-butyl dicarbonate (BOC2O). This activation leads to the efficient formation of benzotriazinonyl esters, which are intermediates in reactions with primary and secondary amines to afford amides or peptides in good yield .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids like 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid are influenced by the protective group and the amino acid structure. The Boc group increases the steric bulk and provides chemical stability to the amino group, allowing for selective reactions at other sites of the molecule. The presence of the carboxylic acid group allows for the formation of active esters and subsequent amide or peptide bond formation. The specific physical properties such as melting point, solubility, and stability would depend on the exact structure of the compound and the conditions under which it is stored and used.
Scientific Research Applications
-
Scientific Field: Organic Synthesis
-
Scientific Field: Pharmaceutical Research
-
Scientific Field: Dipeptide Synthesis
- Application Summary : This compound is used in the synthesis of dipeptides .
- Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
-
Scientific Field: Synthesis of GABAA receptor agonists, Piperidine derivatives, Selective TACE inhibitors, HDL-elevating agents, α-Sulfonyl hydroxamic acid derivatives, chemicals in the Iboga-alkaloid family
Safety And Hazards
properties
IUPAC Name |
3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYGMOYBKKZJES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646951 | |
| Record name | 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
CAS RN |
368866-17-5 | |
| Record name | 3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

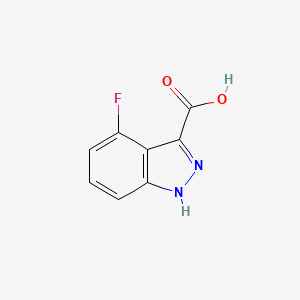
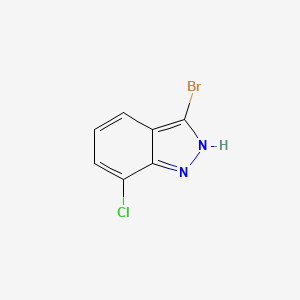
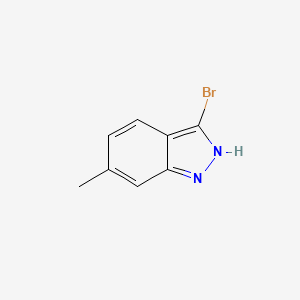
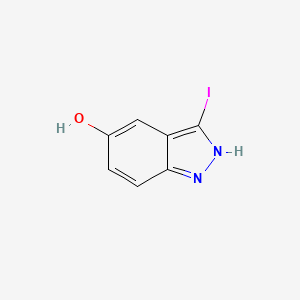
![N-[(3R,4R)-1-Benzyl-4-[(2-chloroacetyl)amino]pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1343663.png)
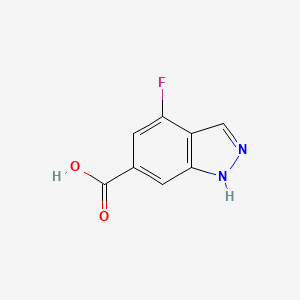
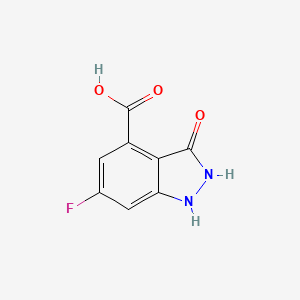



![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)
